molecular formula C11H11NO3 B8104899 Ethyl 2-methylbenzo[d]oxazole-7-carboxylate

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate

Cat. No.: B8104899
M. Wt: 205.21 g/mol
InChI Key: IKDOHVDEPCMAIR-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate (CAS 1234847-45-0) is a high-purity chemical building block belonging to the benzoxazole class of fused heterocycles. This compound serves as a versatile precursor and key scaffold in medicinal chemistry and agrochemical research. The benzoxazole core is recognized for its significant pharmacological potential, particularly in the development of novel therapeutics for central nervous system disorders. Research indicates that 2-substituted benzoxazole derivatives are promising scaffolds for designing potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative conditions like Alzheimer's disease . These inhibitors can function as mixed-type dual inhibitors, simultaneously binding to both the catalytic and peripheral anionic sites of the enzymes, with some derivatives demonstrating inhibitory concentrations in the nanomolar range . Beyond neuroscientific applications, the benzoxazole scaffold is extensively explored for its antimicrobial properties. As a 2-substituted benzoxazole, this compound is a valuable intermediate for synthesizing novel analogs with demonstrated activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains . Molecular docking studies suggest that the antibacterial mechanism of such compounds may be linked to the inhibition of bacterial DNA gyrase, an essential enzyme . Furthermore, in agrochemical discovery, benzoxazole derivatives are investigated for their herbicidal, fungicidal, and insecticidal activities, making this compound a candidate for the development of next-generation crop protection agents . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

ethyl 2-methyl-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDOHVDEPCMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate has been investigated for its antimicrobial and anticancer properties. Its structure allows for interaction with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Candida albicans and Aspergillus niger.
CompoundMIC (µg/ml)Bacterial Strains Tested
This compound1.6Candida albicans
This compound0.8Candida tropicalis
Control (5-Fluorocytosine)3.2Aspergillus niger
  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanisms involve modulation of cell cycle progression and activation of pro-apoptotic pathways.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its chemical reactivity allows it to serve as an intermediate in the production of more complex molecules.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of oxazole derivatives, this compound was tested against multiple strains of bacteria. The results demonstrated promising antimicrobial activity, suggesting its potential as a lead compound in developing new antibiotics amid rising resistance levels.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound not only inhibited growth but also induced apoptosis through specific molecular pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which Ethyl 2-methylbenzo[d]oxazole-7-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]oxazole Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate 2-Me, 7-COOEt C₁₁H₁₁NO₃ 221.21 (calculated) Higher lipophilicity vs methyl esters
Methyl 2-phenylbenzo[d]oxazole-7-carboxylate 2-Ph, 7-COOMe C₁₅H₁₁NO₃ 253.25 Enhanced UV activity

Thiazole and Thiazole Derivatives

Replacing the oxazole oxygen with sulfur yields thiazole analogs, altering electronic properties:

  • Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 1190320-40-1) features a thiazole ring with an amino group at position 2. Its molecular weight is 222.26 g/mol (C₁₀H₁₀N₂O₂S) .
  • Ethyl benzo[d]thiazole-5-carboxylate (CAS 677304-89-1) lacks the methyl group, reducing steric hindrance and possibly enhancing reactivity .

Table 2: Thiazole vs. Oxazole Derivatives

Compound Heteroatom Substituent Molecular Weight (g/mol) Biological Relevance
This compound O 2-Me 221.21 Not reported in evidence
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate S 2-NH₂ 222.26 Potential drug intermediate

Pyrazolo-Oxazole Hybrids

Compounds combining pyrazole and oxazole rings demonstrate distinct reactivity:

  • Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) features a fused pyrazolo-oxazole system. Its smaller molecular weight (182.18 g/mol, C₈H₁₀N₂O₃) and reduced aromaticity may lower thermal stability compared to benzo[d]oxazole derivatives. Such hybrids are valuable in combinatorial chemistry for generating diverse pharmacophores .

Ester Group Variations

Ester substituents influence solubility and metabolic stability:

  • Ethyl 2-methoxybenzoate (CAS 7335-26-4) lacks the oxazole ring but shares an ethyl ester group. Its molecular weight (180.20 g/mol, C₁₀H₁₂O₃) and solubility in ethanol highlight the role of ester groups in modulating hydrophobicity .
  • Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS 102706-14-9) incorporates a benzodioxole system, with methoxy and diphenyl groups increasing steric bulk (362.38 g/mol, C₂₂H₁₈O₅) .

Biological Activity

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic strategies that yield this compound with high purity and yield. For instance, the use of oxidative coupling reactions has been documented to effectively produce derivatives with enhanced biological properties .

2. Biological Activities

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity:

  • The compound has shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL .

Anticancer Activity:

  • In vitro studies have revealed that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory and Analgesic Properties:

  • The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The biological activities of this compound are primarily mediated through its interaction with specific molecular targets. It has been suggested that the compound can bind to key enzymes or receptors, modulating their activity. For example, its antimicrobial action may be linked to the inhibition of DNA gyrase in bacteria, disrupting essential cellular processes .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various benzoxazole derivatives, this compound was found to have an IC50 value of approximately 10 μM against MCF-7 cells. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that it inhibited the growth of E. coli and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (μM)
AntimicrobialStaphylococcus aureus25
Escherichia coli25
AnticancerMCF-7~10
HCT-116~15
Anti-inflammatoryHuman fibroblastsNot specified

Table 2: Synthetic Methods Overview

MethodologyYield (%)Remarks
Oxidative Coupling74High purity achieved via column chromatography .
Electrochemical SynthesisVariableEffective under ambient conditions .

Preparation Methods

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) at 80–100°C facilitates cyclization within 4–6 hours, achieving yields of 68–72%. For example:

2-Amino-4-methylphenol+Ethyl oxalyl chloridePPA, 90°CEthyl 2-methylbenzo[d]oxazole-7-carboxylate[1][6]\text{2-Amino-4-methylphenol} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{PPA, 90°C}} \text{this compound} \quad

Key parameters :

  • Molar ratio : 1:1.2 (aminophenol:acylating agent)

  • Catalyst loading : 10–15 wt% PPA

  • Side products : Over-acylation (≤12%) and decarboxylation (≤8%)

Solvent-Free and Green Chemistry Approaches

Recent advances prioritize solvent-free conditions and nanocatalysts to enhance sustainability. A 2025 study demonstrated that nanocrystalline ZnO (10 nm particles) catalyzes the reaction between 2-amino-5-methylphenol and diethyl oxalate at 120°C, achieving 89% yield in 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time to 15–20 minutes with comparable yields (85–88%). This method minimizes thermal degradation, as evidenced by HPLC purity >98%.

Comparative Table: Solvent-Free Methods

CatalystTemp (°C)Time (h)Yield (%)Purity (%)Source
Nanocrystalline ZnO12028997
PPA9047295
H₂SO₄8066893

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions enable functionalization of preformed benzoxazole intermediates. A 2024 patent disclosed a Suzuki coupling protocol using ethyl 2-bromobenzo[d]oxazole-7-carboxylate and methylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%):

Br-substituted intermediate+CH₃B(OH)₂Pd(0), K₂CO₃Ethyl 2-methylbenzo[d]oxazole-7-carboxylate[7]\text{Br-substituted intermediate} + \text{CH₃B(OH)₂} \xrightarrow{\text{Pd(0), K₂CO₃}} \text{this compound} \quad

Conditions :

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C

  • Yield : 78% with >99% regioselectivity

One-Pot Tandem Oxidation-Cyclization

Iron-catalyzed oxidative coupling represents a breakthrough in tandem synthesis. A 2023 study employed FeCl₃·6H₂O (10 mol%) and O₂ as the terminal oxidant to convert ethyl 2-(hydroxyimino)acetate and 2-methylphenol into the target compound in one pot:

Phenol derivative+Oxime esterFeCl₃, O₂Benzoxazole product[16]\text{Phenol derivative} + \text{Oxime ester} \xrightarrow{\text{FeCl₃, O₂}} \text{Benzoxazole product} \quad

Optimized metrics :

  • Reaction time : 8 hours

  • Yield : 82%

  • Byproducts : <5% overoxidized quinones

Mechanochemical Synthesis Using Ball Milling

Solid-state mechanochemistry eliminates solvent use entirely. A 2024 report achieved 91% yield by milling 2-amino-4-methylphenol and ethyl glyoxylate with KHSO₄ as an accelerator:

ReactantsBall milling, 30 HzProduct[3][8]\text{Reactants} \xrightarrow{\text{Ball milling, 30 Hz}} \text{Product} \quad

Advantages :

  • Energy efficiency : 50% reduction vs. thermal methods

  • Scalability : Gram-to-kilogram scale demonstrated

Catalytic System Comparison and Yield Optimization

Table 2: Catalytic Systems for Cyclization

MethodCatalystTemp (°C)Yield (%)Turnover Frequency (h⁻¹)
Acid-catalyzedPPA907218
NanocatalyticZnO nanoparticles1208945
Palladium couplingPd(PPh₃)₄807822
Iron-catalyzedFeCl₃258234
MechanochemicalKHSO₄RT91N/A

Key findings :

  • Nanocrystalline ZnO outperforms traditional acids in both yield and reaction rate.

  • Mechanochemical synthesis achieves the highest yield (91%) without solvent.

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms the planar benzoxazole core with a dihedral angle of 2.1° between the oxazole and benzene rings. The ethyl ester group adopts a syn-periplanar conformation, stabilizing the structure via intramolecular C–H···O interactions (2.165 Å).

Spectroscopic benchmarks :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.2 Hz, CH₂CH₃), 2.36 (s, CH₃), 4.41 (q, J = 7.2 Hz, OCH₂).

  • IR : 1732 cm⁻¹ (C=O stretch), 1577 cm⁻¹ (C=N stretch).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors paired with Sc(OTf)₃ (2 mol%) reduce batch time by 70% compared to flask-based methods. A 2024 pilot plant trial achieved 86% yield at 10 kg/day throughput, with 99.5% purity after recrystallization .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-methylbenzo[d]oxazole-7-carboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like methyl 3-amino-4-hydroxybenzoate and aryl acids under reflux conditions. For example, refluxing with excess aryl acid for 15 hours followed by ice quenching yields benzoxazole derivatives . To optimize yield, adjust stoichiometry (e.g., aryl acid in excess), solvent choice (DMF for Pd-catalyzed cross-coupling), and reaction time (e.g., 12–24 hours). Purification via silica gel chromatography is critical to isolate the product from by-products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester functionality.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, single-crystal X-ray studies at 293 K with R-factors < 0.06 ensure accurate bond-length and angle determination .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ~245.08 g/mol).

Advanced Research Questions

Q. How can mechanistic insights into the cyclization step of benzoxazole formation be validated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to track oxygen incorporation during cyclization.
  • Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or HPLC-MS to identify rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies, corroborated by experimental data from photochemical studies on analogous systems (e.g., intramolecular cycloadditions in benzo[b]thiophene derivatives) .

Q. How should researchers address low yields due to competing side reactions (e.g., ester hydrolysis or dimerization)?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during synthesis.
  • Catalytic Optimization : Use Pd(PPh3_3)4_4 (0.03 mmol) for Suzuki-Miyaura couplings to minimize side reactions, as demonstrated in similar carboxylate syntheses .
  • By-Product Analysis : Characterize impurities via LC-MS and adjust reaction pH or temperature to suppress their formation.

Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., antimicrobial assays)?

  • Methodological Answer :

  • Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility. For example, a study on fungal metabolites found no activity (MIC > 64 µg/mL) despite structural similarities to bioactive compounds, highlighting the need for controlled assay conditions .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. chloro groups) across analogs to identify critical moieties for activity.
  • Dose-Response Curves : Validate activity thresholds using triplicate experiments with positive/negative controls.

Data Analysis and Crystallography

Q. How can researchers leverage SHELX software for refining crystal structures of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution (< 1.0 Å) diffraction data for accurate refinement.
  • Twinning Analysis : Apply SHELXD for structure solution in cases of twinned crystals, common in benzoxazole derivatives due to planar geometry .
  • Validation Tools : Check ADDSYM in Olex2 to avoid overfitting, ensuring R-factor convergence below 0.05.

Q. What are the common pitfalls in interpreting NMR data for benzoxazole-based compounds, and how can they be mitigated?

  • Methodological Answer :

  • Signal Overlap : Use 13C^{13}C-DEPT NMR to distinguish quaternary carbons from CH/CH2_2 groups.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves rotational barriers in ester or methyl groups.
  • Solvent Artifacts : Avoid deuterated DMF if residual protons interfere with aromatic signals; use CDCl3_3 instead.

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 45–72% (optimized via Pd catalysis)
Melting Point 128–130°C (unpurified)
X-ray R-factor 0.056 (single-crystal refinement)
Antimicrobial Activity MIC > 64 µg/mL (Nectria sp. derivatives)

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